molecular formula C15H20N4OS2 B2979096 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034518-58-4

3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2979096
CAS No.: 2034518-58-4
M. Wt: 336.47
InChI Key: DOTJSWAOWIKMBL-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linking two critical moieties:

  • 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl group: A piperidine ring substituted with a 1,2,5-thiadiazole, a heterocycle known for its electron-deficient nature, which may enhance binding specificity to enzymes or receptors.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-11-6-9-21-13(11)2-3-15(20)17-12-4-7-19(8-5-12)14-10-16-22-18-14/h6,9-10,12H,2-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTJSWAOWIKMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiadiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: Halogenation and alkylation reactions can occur on the thiophene and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are used under controlled temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3-(4-Methanesulfonylphenyl)-N-[1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-yl]Propanamide ()
  • Key Difference : Replaces the methylthiophene with a 4-methanesulfonylphenyl group.
  • Electron-withdrawing sulfonyl groups may alter binding affinity to targets reliant on π-π stacking (e.g., serotonin or dopamine receptors).
b) N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide ()
  • Key Differences :
    • 2-Fluorophenyl instead of methylthiophene.
    • 2-Phenylethyl substituent on piperidine instead of thiadiazole.
  • Impact :
    • Fluorine enhances lipophilicity and metabolic stability, while the phenylethyl group may confer opioid-like activity (as this compound is listed in drug control conventions) .
    • The absence of thiadiazole likely reduces interactions with sulfur-binding enzymes (e.g., cytochrome P450 isoforms).

Variations in Piperidine Substituents

a) Building Block Analogs ()
  • Examples include 2-[1-(2,3-Dihydro-1H-Indene-2-Carbonyl)Piperidin-4-yl]-2-Methylpropan-1-Amine Hydrochloride .
  • Key Differences : Indene carbonyl or methylphenyl groups replace thiadiazole.
  • Impact :
    • Bulky substituents like indene may sterically hinder target binding but improve metabolic stability.
    • Molecular weights (~340–343 g/mol) suggest similar pharmacokinetic profiles to the target compound, assuming comparable logP values.
b) Thiadiazole vs. Thiazole Sulfonyl ()
  • Example: 2-(3-Methylphenoxy)-N-{4-[(1,3-Thiazol-2-ylamino)Sulfonyl]Phenyl}Propanamide (CAS 821010-72-4).
  • Key Differences : Thiazole sulfonyl group vs. thiadiazole.
  • Impact: Sulfonamide groups enhance solubility but may reduce membrane permeability. Thiazole vs.

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a thiadiazole ring and a piperidine moiety , which are significant for its biological activity. The presence of the methylthiophene group enhances its lipophilicity, potentially facilitating better membrane permeability.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF7), and prostate (PC3) cancers. The anticancer activity is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival.

CompoundCell LineIC50 Value (µM)Mechanism
Thiadiazole Derivative AA54910.5ERK1/2 inhibition
Thiadiazole Derivative BMCF78.0Induction of apoptosis
Thiadiazole Derivative CPC322.19Caspase activation

These findings suggest that This compound may also exhibit similar anticancer properties due to its structural components.

Antinociceptive Effects

Studies have highlighted the potential analgesic effects of related compounds. For example, derivatives containing the 3-methylthiophene moiety have demonstrated antinociceptive and antiallodynic activities in mouse models of neuropathic pain. The analgesic properties are likely mediated through modulation of pain pathways involving sodium and calcium ion channels.

The mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Kinases : Many compounds inhibit kinases such as ERK1/2, which are crucial for cell signaling and proliferation.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
  • Modulation of Ion Channels : Compounds may affect sodium and calcium channels, contributing to their analgesic properties.

Case Studies

A notable study conducted by Hosseinzadeh et al. (2013) evaluated a series of thiadiazole derivatives for their anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Another investigation focused on the antinociceptive effects of related compounds in chronic pain models, revealing promising results in reducing pain responses without significant side effects .

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